molecular formula C15H24O B12399293 Aristolan-1(10)-en-9-ol

Aristolan-1(10)-en-9-ol

Cat. No.: B12399293
M. Wt: 220.35 g/mol
InChI Key: ARZRZIVMAWEEFY-PYISLEMLSA-N
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Description

Aristolan-1(10)-en-9-ol is a sesquiterpene compound known for its unique chemical structure and diverse biological activities. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often exhibit a wide range of pharmacological properties. This compound is particularly notable for its presence in various natural sources, including marine organisms and plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aristolan-1(10)-en-9-ol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in terpene biosynthesis. The reaction conditions often require the use of specific catalysts and solvents to facilitate the cyclization process. For instance, the use of Lewis acids such as aluminum chloride can promote the formation of the desired sesquiterpene structure.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources or the use of biotechnological methods. Extraction from marine organisms or plants involves solvent extraction followed by purification techniques such as chromatography. Biotechnological methods may include the use of genetically engineered microorganisms to produce the compound through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

Aristolan-1(10)-en-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, resulting in the formation of ketones or aldehydes.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form alcohols or hydrocarbons.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, forming halogenated derivatives.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various applications.

Scientific Research Applications

Aristolan-1(10)-en-9-ol has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology, it has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development. In medicine, its derivatives are being explored for their therapeutic potential in treating various diseases. In industry, it is used in the formulation of fragrances and flavors due to its unique aroma.

Mechanism of Action

The mechanism of action of Aristolan-1(10)-en-9-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Aristolan-1(10)-en-9-ol can be compared with other sesquiterpene compounds such as aristolane, nardosinane, and neolemnane While these compounds share a similar sesquiterpene backbone, this compound is unique due to its specific functional groups and stereochemistry

List of Similar Compounds

  • Aristolane
  • Nardosinane
  • Neolemnane

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1aR,3S,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalen-3-ol

InChI

InChI=1S/C15H24O/c1-9-6-5-7-10-12(16)8-11-13(14(11,2)3)15(9,10)4/h7,9,11-13,16H,5-6,8H2,1-4H3/t9-,11-,12+,13+,15+/m1/s1

InChI Key

ARZRZIVMAWEEFY-PYISLEMLSA-N

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1([C@H]3[C@H](C3(C)C)C[C@@H]2O)C

Canonical SMILES

CC1CCC=C2C1(C3C(C3(C)C)CC2O)C

Origin of Product

United States

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